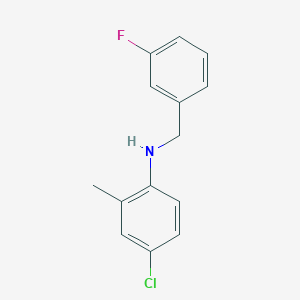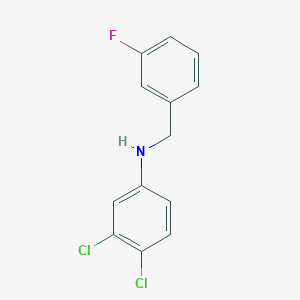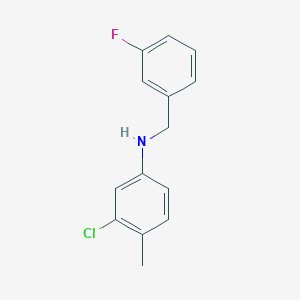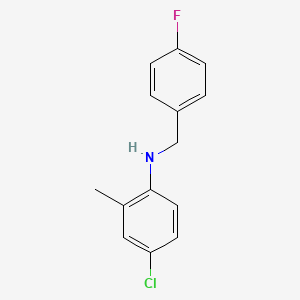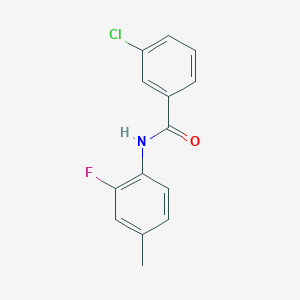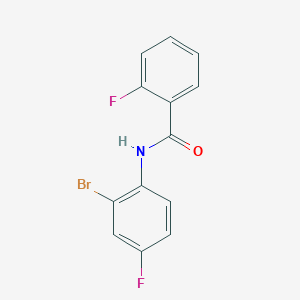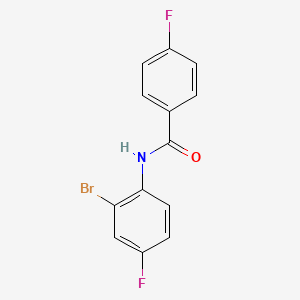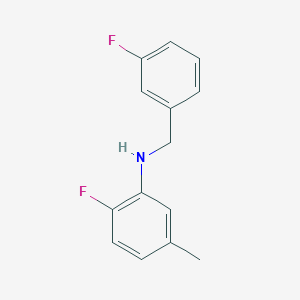
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline
Vue d'ensemble
Description
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline is a chemical compound that belongs to the class of anilines. It is also known as compound 1, and its chemical formula is C14H13F2N. This compound has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline has potential applications in scientific research. It has been reported as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer properties, and therefore 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline can be used as a lead compound for the development of anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline involves the inhibition of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes. It phosphorylates a wide range of proteins and regulates their activity. Inhibition of CK2 by 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline have been studied in vitro. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have anti-inflammatory properties. However, further studies are required to understand the full range of biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline is its potential as a lead compound for the development of anti-cancer drugs. It has also been reported to have anti-inflammatory properties. However, one of the limitations of this compound is its toxicity. Further studies are required to determine its toxicity profile and therapeutic window.
Orientations Futures
There are several future directions for the research on 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline. One of the directions is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the toxicity profile of this compound and the determination of its therapeutic window. Additionally, the anti-inflammatory properties of this compound can be further explored. Finally, the potential applications of this compound in other diseases can also be investigated.
Conclusion
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline is a chemical compound that has potential applications in scientific research. Its synthesis method has been reported in the literature, and it has been shown to be a potent inhibitor of CK2. It has potential as a lead compound for the development of anti-cancer drugs and has anti-inflammatory properties. However, further studies are required to understand its full range of biochemical and physiological effects and its toxicity profile. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of CK2, investigation of its toxicity profile, and exploration of its potential applications in other diseases.
Propriétés
IUPAC Name |
2-fluoro-N-[(3-fluorophenyl)methyl]-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-10-5-6-13(16)14(7-10)17-9-11-3-2-4-12(15)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBKPKPFBAFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




